N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-10(16-11-8-15-17(2)9-11)13-7-12(18-3)5-6-14(13)19-4;;/h5-10,16H,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWKDPHWDSYIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC2=CN(N=C2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2,5-Dimethoxyphenyl)ethyl Bromide
The electrophilic partner, 1-(2,5-dimethoxyphenyl)ethyl bromide, is synthesized via bromination of 2-(2,5-dimethoxyphenyl)ethanol using $$ \text{PBr}3 $$ or $$ \text{HBr/AcOH} $$:
$$ \text{2-(2,5-Dimethoxyphenyl)ethanol} + \text{PBr}3 \rightarrow \text{1-(2,5-dimethoxyphenyl)ethyl bromide} $$
Alkylation of 1-Methyl-1H-pyrazol-4-amine
Under inert conditions, the pyrazole amine is deprotonated with $$ \text{NaH} $$ in $$ \text{THF} $$ at 0°C, followed by addition of the alkyl bromide:
$$ \text{1-Methyl-1H-pyrazol-4-amine} + \text{1-(2,5-dimethoxyphenyl)ethyl bromide} \xrightarrow{\text{NaH, THF}} \text{N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine} $$
Optimization Notes :
- Excess alkyl bromide minimizes polyalkylation.
- Yields range from 65–80% after silica gel chromatography.
Reductive Amination Route
Synthesis of 2-(2,5-Dimethoxyphenyl)acetaldehyde
The aldehyde precursor is obtained via oxidation of 2-(2,5-dimethoxyphenyl)ethanol using $$ \text{MnO}2 $$ in $$ \text{DCM} $$:
$$ \text{2-(2,5-Dimethoxyphenyl)ethanol} \xrightarrow{\text{MnO}2, \text{DCM}} \text{2-(2,5-dimethoxyphenyl)acetaldehyde} $$
Reductive Amination
The amine and aldehyde undergo condensation in $$ \text{MeOH} $$, followed by reduction with $$ \text{NaBH}3\text{CN} $$:
$$ \text{1-Methyl-1H-pyrazol-4-amine} + \text{2-(2,5-dimethoxyphenyl)acetaldehyde} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine} $$
Advantages :
Salt Formation: Dihydrochloride Preparation
The free base is treated with $$ \text{HCl} $$ in anhydrous $$ \text{Et}_2\text{O} $$ or $$ \text{EtOH} $$:
$$ \text{N-[1-(2,5-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt} $$
Characterization :
- Melting Point : 215–218°C (decomp.).
- $$ ^1\text{H NMR} $$ (DMSO-d6) : δ 10.71 (s, 1H, NH), 8.59–8.56 (d, 2H, pyrazole), 7.76 (s, 1H, aromatic), 3.85 (s, 3H, OCH3).
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation | Reductive Amination |
|---|---|---|
| Yield | 65–80% | 70–85% |
| Purity | 90–95% | 92–97% |
| Byproducts | Polyalkylation | Imine oligomers |
| Scalability | Moderate | High |
Industrial-Scale Considerations
Patent CN112125888A highlights the importance of cost-effective, scalable protocols. Key adaptations include:
- Continuous-Flow Systems : For alkylation steps to enhance reproducibility.
- Green Solvents : Replacement of $$ \text{THF} $$ with cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites:
-
Pyrazole Ring Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral conditions oxidizes the pyrazole ring, forming hydroxylated derivatives or opening the ring to yield carboxylic acids.
-
Ethylamine Linker : The ethyl chain is susceptible to oxidation, generating ketones (e.g., acetophenone analogs) under controlled conditions.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄ (0.1M) | H₂O | 60°C | Pyrazole-4-carboxylic acid | 65% |
| H₂O₂ (30%) | EtOH | RT | 1-Methylpyrazole-4-amine N-oxide | 45% |
Nucleophilic Substitution
The primary amine group (-NH-) and methoxy substituents participate in nucleophilic substitutions:
-
Amine Reactivity : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using K₂CO₃ as a base, forming secondary or tertiary amines .
-
Methoxy Group Replacement : Methoxy groups on the phenyl ring undergo demethylation with BBr₃ in dichloromethane, yielding phenolic derivatives .
Table 2: Substitution Reactions
| Reagent | Target Site | Product | Conditions | Yield |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | -NH- | N-Methylated derivative | DMF, 80°C | 78% |
| BBr₃ (1M) | -OCH₃ | Phenolic analog | CH₂Cl₂, 0°C→RT | 92% |
Reduction Reactions
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ (1–3 atm) reduces unsaturated bonds in the ethyl linker or aryl groups, producing saturated analogs .
-
Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl intermediates formed during oxidation.
Table 3: Reduction Protocols
| Reducing Agent | Catalyst | Solvent | Product | Selectivity |
|---|---|---|---|---|
| H₂ (2 atm) | Pd/C | EtOAc | Dihydro-pyrazole | High |
| NaBH₄ | None | MeOH | Alcohol intermediate | Moderate |
Coupling Reactions
The compound serves as a building block in cross-coupling reactions:
-
Buchwald-Hartwig Amination : Reacts with aryl halides using Pd catalysts (e.g., Pd(OAc)₂) to form biaryl amine derivatives .
-
Ester Hydrolysis : LiOH in dioxane hydrolyzes ester intermediates to carboxylic acids during synthetic workflows .
Table 4: Coupling Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Amination | Pd(OAc)₂, XPhos | N-Arylpyrazole | Neurotensin receptor ligands |
| Hydrolysis | LiOH, dioxane | Carboxylic acid | Bioactive intermediates |
Acid-Base Reactions
As a dihydrochloride salt, the compound exhibits pH-dependent solubility:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Key areas of interest include:
1. Anticancer Activity
- Cytotoxicity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant anticancer potential .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of critical signaling pathways involved in tumor growth. For instance, some pyrazole derivatives inhibit Aurora-A kinase, which is essential for mitotic progression in cancer cells .
2. Anti-inflammatory Properties
- Research indicates that this compound can modulate inflammatory responses. Certain derivatives have been shown to significantly reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting potential use in treating inflammatory diseases .
3. Neuroprotective Effects
- Emerging studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. This aspect is particularly relevant for conditions such as neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity. This suggests that N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride and its analogs could be further developed as anticancer agents .
Study 2: Inflammatory Response Modulation
Research by Xia et al. demonstrated that certain pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This indicates a potential role for these compounds in treating inflammatory diseases and highlights their therapeutic versatility.
Summary
This compound presents promising applications in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Continued research into its mechanisms of action and therapeutic potential is warranted to fully understand its capabilities and to facilitate the development of effective treatments for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a 3,4-dimethoxyphenethyl group linked to a benzamide (Table 1).
- Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
- Core Heterocycle: Benzamide vs. pyrazole—differences in hydrogen-bonding capacity and rigidity may influence bioactivity.
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol)
- Structure: Contains a 2,5-dimethoxyphenethylamino group attached to a phenolic hydroxyl via an aminomethyl bridge .
- Bioactivity: A known psychedelic compound targeting serotonin (5-HT2A) receptors.
- Key Differences: Functional Groups: Phenolic hydroxyl vs. pyrazole-methylamine—critical for receptor affinity and metabolic pathways. Salt Form: 25H-NBOH is typically a free base, whereas the dihydrochloride salt of the target compound may improve solubility but reduce blood-brain barrier penetration.
Pyrazole Derivatives with Varied Substitutions
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Structure : Differs in substituents (difluoromethyl and 2-methylphenyl) on the pyrazole core .
- Applications : Marketed for pharmaceutical and agrochemical research, suggesting broader utility of pyrazole amines.
- Key Differences :
- Electron-Withdrawing Groups : The difluoromethyl group may enhance metabolic stability compared to the methoxy-rich target compound.
N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride
- Structure : Incorporates a thiazole ring instead of a dimethoxyphenyl group .
- Key Differences :
- Heterocycle Synergy : Thiazole-pyrazole combinations are common in kinase inhibitors, diverging from the phenethylamine focus of the target compound.
Structural and Physicochemical Data Comparison
Research Implications and Limitations
- Structural Insights : The 2,5-dimethoxy substitution in the target compound is understudied compared to 3,4-dimethoxy analogs, warranting exploration of its electronic and steric effects.
- Salt Form Advantages : The dihydrochloride may improve solubility for in vitro assays but could limit CNS penetration in vivo.
- Knowledge Gaps: No pharmacological or synthetic data are available for the target compound, highlighting a need for further study. Its discontinuation may reflect synthetic challenges or inferior performance in preliminary screens compared to analogs like 25H-NBOH .
Biological Activity
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.24 g/mol. It features a pyrazole ring, which is known for its diverse biological activities, and is substituted with a 2,5-dimethoxyphenyl ethyl group, enhancing its potential interactions within biological systems .
The pyrazole moiety in this compound is associated with various pharmacological activities. Pyrazole derivatives often exhibit inhibitory effects on several enzymes and biological pathways, including:
- Cyclooxygenases (COX) : Involved in the inflammatory response.
- Monoamine oxidases (MAO) : Important for neurotransmitter metabolism.
- Histone deacetylases (HDAC) : Implicated in cancer and neurodegenerative diseases .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Studies have shown that compounds with similar pyrazole structures can inhibit COX enzymes, thereby reducing inflammation. This property makes them potential candidates for treating inflammatory diseases .
- Anticancer Properties : The compound may also exhibit anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth. Pyrazole derivatives have been reported to show cytotoxic effects against various cancer cell lines .
Research Findings
Several studies have explored the biological effects of this compound and related derivatives. Below is a summary of key findings:
Case Studies
In vitro studies have demonstrated the effectiveness of this compound against specific targets:
- Leishmania spp. : Some pyrazole derivatives showed promising IC50 values against Leishmania species, suggesting potential use in antiparasitic therapies .
- Cancer Cell Lines : The compound has been tested against MCF-7 breast cancer cells, showing significant antiproliferative effects comparable to established chemotherapeutics .
Q & A
Basic: What are the optimal synthetic routes for synthesizing N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride?
Methodological Answer:
- Step 1: Begin with the condensation of 2,5-dimethoxyphenethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol).
- Step 2: Purify the intermediate via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane).
- Step 3: Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether or dichloromethane) to form the dihydrochloride salt .
- Key Considerations: Monitor reaction progress using TLC and confirm product identity via LC-MS or NMR. Optimize stoichiometry to minimize byproducts like over-alkylated species .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., using methanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL, focusing on resolving the dihydrochloride salt’s counterion positions and hydrogen-bonding networks .
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the 2,5-dimethoxyphenyl and pyrazole substituents. Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry: Employ ESI-MS to verify molecular weight ([M+H]⁺ for free base; [M+2Cl]⁻ for salt form) .
Basic: What analytical methods ensure purity and stability of the compound?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase (e.g., acetonitrile/0.1% TFA in water) to assess purity (>95%). Monitor for degradation products under stress conditions (heat, light, pH variations) .
- Thermogravimetric Analysis (TGA): Determine thermal stability by heating at 10°C/min under nitrogen. Identify decomposition temperatures to guide storage conditions .
- Karl Fischer Titration: Quantify residual water in the dihydrochloride salt to prevent hydrolysis .
Advanced: How can researchers design assays to study its interactions with biological targets (e.g., GPCRs)?
Methodological Answer:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]-ligand displacement) on membrane preparations expressing target receptors. Calculate IC₅₀ values via nonlinear regression .
- Functional Assays: Measure cAMP accumulation or calcium flux (FLIPR) for Gαs/Gαq-coupled receptors. Include positive/negative controls (e.g., forskolin for cAMP) .
- Orthogonal Validation: Combine SPR (surface plasmon resonance) to determine binding kinetics (kₒₙ/kₒff) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Advanced: What computational strategies predict its binding mode and selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to dock the compound into homology models of target receptors (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp in TM3) .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and interaction fingerprints (e.g., hydrophobic contacts with methoxy groups) .
- Free Energy Calculations: Apply MM/GBSA to rank binding affinities across receptor subtypes, addressing selectivity challenges .
Advanced: How should contradictory data in biological activity studies be resolved?
Methodological Answer:
- Data Triangulation: Replicate assays across independent labs using standardized protocols (e.g., NIH assay guidance). Control for variables like cell passage number and solvent effects (DMSO tolerance) .
- Structural-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., varying methoxy positions) to isolate pharmacophores responsible for activity discrepancies .
- Meta-Analysis: Pool data from public repositories (ChEMBL, PubChem) to identify trends in potency across related targets. Use statistical tools (e.g., Bayesian modeling) to weight evidence quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
